6-Methyl-2,4-pyrimidinediamine
Overview
Description
6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position 6
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2,4-pyrimidinediamine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity . The compound’s anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells, showing promising results . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDK6 by this compound affects the cell cycle regulation and transcription pathways . This leads to a decrease in cell proliferation, particularly in cancer cells, thereby exerting its antitumor effects .
Result of Action
The result of this compound’s action is a decrease in the proliferation of certain cancer cells, such as human breast cancer cells and human gastric cancer cells . This is due to its inhibitory effect on CDK6, which plays a crucial role in cell cycle regulation and transcription .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,4-pyrimidinediamine acts as a histone lysine inhibitor . It binds to the cavity of the enzyme and inhibits its function by preventing the attachment of a molecule called folic acid . This inhibition prevents bacterial replication, leading to decreased bacterial counts .
Cellular Effects
This compound has been shown to inhibit the growth of Streptococcus faecalis in cell culture . It also shows promising pharmacokinetic properties in mammalian cells
Molecular Mechanism
The molecular mechanism of this compound involves binding to the enzyme’s cavity and inhibiting its function . This prevents the attachment of folic acid, leading to the inhibition of bacterial replication .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-pyrimidinediamine typically involves the reaction of 6-methyluracil with ammonia or amines under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate (BF3-OEt2) in a one-pot reaction, which is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps like stirring, heating, and refluxing, followed by purification techniques such as crystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like selenium oxide or selenous acid.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of catalysts like palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Selenium oxide, selenous acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products:
Oxidation: Orotic aldehyde.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2,4-pyrimidinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for nucleic acid analogs.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of dihydrofolate reductase, which is crucial for DNA synthesis and repair.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Iodo-6-methyl-2,4-pyrimidinediamine: Similar structure with an iodine atom at position 5, used in various biochemical applications.
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are studied for their enzyme inhibitory activities.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, known for their biological significance.
Uniqueness: 6-Methyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydrofolate reductase sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
Record name | NoName_3465 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1791-73-7 | |
Record name | 1791-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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